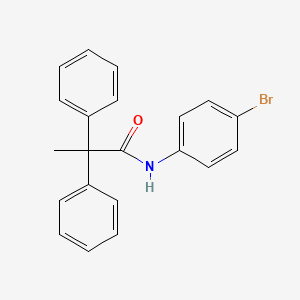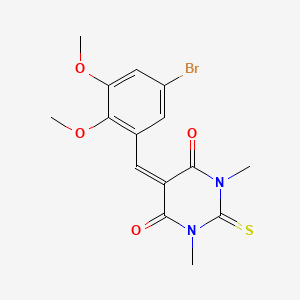
3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide
Overview
Description
3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide, also known as BFNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is involved in the regulation of ion transport across cell membranes.
Mechanism of Action
3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide inhibits CFTR protein by binding to its regulatory domain and preventing its activation. This results in a decrease in ion transport across cell membranes, which can affect various physiological processes. 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been shown to be a reversible inhibitor of CFTR protein, and its binding affinity is higher for the phosphorylated form of the protein.
Biochemical and Physiological Effects
3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been shown to affect various physiological processes that are regulated by CFTR protein, including ion transport, fluid secretion, and mucociliary clearance. 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been used to study the role of CFTR protein in the respiratory, digestive, and reproductive systems. 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has also been shown to affect the activity of other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the Na+/K+ ATPase.
Advantages and Limitations for Lab Experiments
3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has several advantages for lab experiments, including its high potency and specificity for CFTR protein inhibition, its reversible binding, and its well-established synthesis method. However, 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide also has some limitations, including its potential toxicity and the need for careful handling and storage. 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide is also a relatively expensive compound, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide. One area of focus is the development of more potent and selective CFTR inhibitors that can be used for the treatment of cystic fibrosis. Another area of focus is the study of the role of CFTR protein in other physiological processes, such as the regulation of blood pressure and the immune system. Additionally, the development of new synthesis methods for 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide and related compounds could lead to the discovery of novel CFTR inhibitors with improved properties.
Scientific Research Applications
3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of CFTR protein, which is involved in the regulation of ion transport across cell membranes. CFTR protein dysfunction is associated with cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. 3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been used to study the structure and function of CFTR protein, as well as its role in cystic fibrosis.
properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O4/c1-24-15-6-3-11(17)8-10(15)2-7-16(21)19-14-9-12(20(22)23)4-5-13(14)18/h2-9H,1H3,(H,19,21)/b7-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQBOGURLWTHIK-FARCUNLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B3677698.png)
![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylacetamide](/img/structure/B3677705.png)
![N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B3677706.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3677714.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3677720.png)
![5-(4-morpholinyl)-8-(1-piperidinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3677728.png)

![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B3677741.png)
![ethyl {4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B3677748.png)

![N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3677787.png)
![1-(3-bromophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B3677795.png)
![N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3677797.png)
![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}isonicotinamide](/img/structure/B3677810.png)